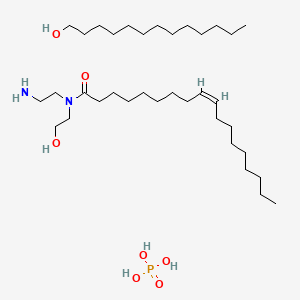

Einecs 272-467-0

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68845-40-9 |

|---|---|

Molecular Formula |

C35H75N2O7P |

Molecular Weight |

667.0 g/mol |

IUPAC Name |

(Z)-N-(2-aminoethyl)-N-(2-hydroxyethyl)octadec-9-enamide;phosphoric acid;tridecan-1-ol |

InChI |

InChI=1S/C22H44N2O2.C13H28O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25;1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-5(2,3)4/h9-10,25H,2-8,11-21,23H2,1H3;14H,2-13H2,1H3;(H3,1,2,3,4)/b10-9-;; |

InChI Key |

XCVGXGJOZKKNCH-XXAVUKJNSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCO.CCCCCCCC/C=C\CCCCCCCC(=O)N(CCN)CCO.OP(=O)(O)O |

Canonical SMILES |

CCCCCCCCCCCCCO.CCCCCCCCC=CCCCCCCCC(=O)N(CCN)CCO.OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis,cis-Dimethyl Muconate from Muconic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis,cis-dimethyl muconate from cis,cis-muconic acid. A critical challenge in this synthesis is the propensity of the cis,cis isomer to rearrange to the more thermodynamically stable cis,trans and trans,trans isomers under typical esterification conditions. This document details methodologies aimed at preserving the desired cis,cis stereochemistry, which is crucial for various applications, including its use as a monomer in polymer synthesis and as a building block in the development of novel therapeutics.

Introduction

cis,cis-Muconic acid is a bio-based platform chemical that can be produced from renewable resources through fermentation. Its dicarboxylic acid functionality and conjugated double bond system make it a versatile starting material for the synthesis of a range of valuable chemicals. The corresponding dimethyl ester, cis,cis-dimethyl muconate, retains this functionality and is a key intermediate for further chemical transformations. However, the facile isomerization of the cis,cis isomer under acidic or thermal conditions necessitates careful selection of the esterification method to maintain stereochemical purity.

This guide explores different synthetic strategies, from traditional acid-catalyzed esterification to milder methods that minimize isomerization. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the most appropriate method for their specific needs.

Synthesis Methodologies

The synthesis of cis,cis-dimethyl muconate from cis,cis-muconic acid can be approached through several methods, each with distinct advantages and disadvantages regarding yield, stereochemical purity, and experimental complexity.

Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. While straightforward, this method often requires elevated temperatures to drive the reaction to completion, which can lead to significant isomerization of the cis,cis-muconic acid to a mixture of cis,cis, cis,trans, and trans,trans isomers.[1]

Methylation with Dimethyl Sulfate

A milder approach that avoids the use of strong acids and high temperatures is methylation with dimethyl sulfate in the presence of a base. This method proceeds via the deprotonation of the carboxylic acid to form the carboxylate, which then acts as a nucleophile to attack the dimethyl sulfate. This reaction is typically carried out at or below room temperature, which helps to preserve the cis,cis stereochemistry. A specific protocol using this method has been reported to yield pure cis,cis-dimethyl muconate.[2]

Methylation with Diazomethane

Diazomethane is a highly effective methylating agent for carboxylic acids that reacts rapidly at room temperature without the need for a catalyst. The reaction is clean, with nitrogen gas being the only byproduct. This method is ideal for sensitive substrates where isomerization is a concern. However, diazomethane is a toxic and explosive gas, requiring specialized equipment and handling procedures. A safer alternative is the use of (trimethylsilyl)diazomethane.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different methods of synthesizing dimethyl muconate from muconic acid.

| Parameter | Fischer-Speier Esterification | Methylation with Dimethyl Sulfate | Methylation with Diazomethane |

| Starting Material | cis,cis-Muconic Acid | Purified cis,cis-Muconic Acid[2] | cis,cis-Muconic Acid |

| Reagents | Methanol, Sulfuric Acid (catalytic)[1] | Dimethyl Sulfate, Sodium Hydroxide[2] | Diazomethane in ether |

| Temperature | Reflux[1] | Room Temperature[2] | 0 °C to Room Temperature |

| Reaction Time | 18 hours[1] | 6 hours[2] | ~1-2 hours |

| Yield | 90% (mixture of isomers)[1] | 52% (pure cis,cis isomer)[2] | High (expected) |

| Product Purity | Mixture of cis,cis and cis,trans isomers[1] | Pure cis,cis isomer[2] | High purity cis,cis isomer (expected) |

| Key Advantages | Simple, common reagents | Preserves cis,cis stereochemistry | Mild conditions, high yield, clean reaction |

| Key Disadvantages | Leads to isomerization | Use of toxic dimethyl sulfate | Diazomethane is toxic and explosive |

Experimental Protocols

Protocol 1: Synthesis of cis,cis-Dimethyl Muconate using Dimethyl Sulfate

This protocol is based on the method described in US Patent 8,426,639 B2.[2]

Materials:

-

Purified cis,cis-muconic acid (10.0 g, 70.4 mmol)

-

5.0 M Sodium hydroxide (NaOH) solution (42.2 mL, 211 mmol)

-

Dimethyl sulfate (18.4 mL, 194 mmol)

-

Ethyl acetate

-

1 M Sodium hydroxide solution

-

Saturated sodium chloride (brine) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Suspend the purified cis,cis-muconic acid in the 5.0 M aqueous sodium hydroxide solution in a suitable reaction vessel.

-

After 15 minutes of stirring at room temperature, add the dimethyl sulfate to the mixture.

-

Stir the reaction mixture rapidly at room temperature for 6 hours.

-

Transfer the mixture to a separatory funnel and add ethyl acetate. Shake until all solid material has dissolved.

-

Separate the organic phase.

-

Wash the organic phase three times with 1 M aqueous NaOH solution.

-

Wash the organic phase once with saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent from the filtrate by rotary evaporation to yield an off-white crystalline solid.

-

The product is identified as pure cis,cis-dimethyl muconate.

Expected Yield: 6.2 g (36.4 mmol, 52%)[2]

Protocol 2: Synthesis of cis,cis-Dimethyl Muconate using Diazomethane (Adapted from General Procedures)

WARNING: Diazomethane is a highly toxic and explosive substance. This procedure should only be carried out by trained personnel in a well-ventilated fume hood, using appropriate safety precautions and specialized glassware.

Materials:

-

cis,cis-Muconic acid

-

Ethereal solution of diazomethane (concentration to be determined)

-

Diethyl ether

Procedure:

-

Dissolve a known quantity of cis,cis-muconic acid in a minimal amount of a suitable solvent (e.g., a mixture of diethyl ether and a small amount of methanol to aid solubility) in a flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane dropwise to the stirred solution of muconic acid. The addition should be continued until a faint yellow color persists, indicating a slight excess of diazomethane, and gas evolution (N₂) ceases.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

-

Carefully quench any remaining diazomethane by the dropwise addition of a small amount of acetic acid until the yellow color disappears.

-

Remove the solvent by rotary evaporation to obtain the crude cis,cis-dimethyl muconate.

-

The product can be further purified by recrystallization if necessary.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of cis,cis-dimethyl muconate.

Experimental Workflow

Caption: General experimental workflow for the synthesis of cis,cis-dimethyl muconate.

References

In-Depth Technical Guide: Biological Activity of Butyloxycarbonyl-Cholecystokinin (31-33) Amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Butyloxycarbonyl-cholecystokinin (31-33) amide, a C-terminal tripeptide fragment of cholecystokinin. This document details its interaction with cholecystokinin receptors, summarizes quantitative data on its bioactivity, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways.

Introduction to Butyloxycarbonyl-Cholecystokinin (31-33) Amide

Butyloxycarbonyl-cholecystokinin (31-33) amide, chemically known as Boc-Trp-Met-Asp-NH₂, is a protected synthetic fragment corresponding to the C-terminal tripeptide of cholecystokinin (CCK). The native hormone CCK is a crucial peptide in the gastrointestinal system and the central nervous system, regulating processes such as digestion, satiety, and anxiety. The C-terminal region of CCK is essential for its biological activity and receptor recognition. The addition of a tert-butyloxycarbonyl (Boc) group at the N-terminus protects the peptide from enzymatic degradation by aminopeptidases, enhancing its stability for in vitro and in vivo studies. C-terminal fragments of CCK, such as Boc-CCK(31-33) amide, are valuable tools for investigating the structure-activity relationships of CCK receptor ligands.

Biological Activity and Receptor Interaction

The biological effects of CCK are mediated by two G protein-coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R, formerly CCK-A) and the cholecystokinin-2 receptor (CCK2R, formerly CCK-B).

Boc-CCK(31-33) amide and related short C-terminal fragments primarily act as competitive antagonists of CCK receptors. The removal of the C-terminal phenylalanine residue (Phe-33) from the full agonist sequence is known to induce antagonist properties. These fragments can bind to the receptor but fail to induce the conformational change necessary for signal transduction, thereby blocking the action of endogenous agonists like CCK-8.

Quantitative Data Presentation

The following table summarizes the available quantitative data for the closely related antagonist, Boc-Trp-Orn(Z)-Asp-NH₂, which serves as a proxy for the biological activity of Boc-Trp-Met-Asp-NH₂.

| Compound | Assay | Receptor/Tissue | Value | Reference |

| Boc-Trp-Orn(Z)-Asp-NH₂ | Radioligand Binding Inhibition | Guinea Pig Pancreatic Membranes | Kᵢ = 2.0 ± 0.2 x 10⁻⁷ M | [1] |

| Amylase Secretion Inhibition | Guinea Pig Pancreatic Acini | pA₂ = 6.63 | [1] |

Definitions:

-

Kᵢ (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

-

pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways

CCK receptors, as GPCRs, initiate intracellular signaling cascades upon activation by an agonist. As an antagonist, Boc-CCK(31-33) amide blocks these pathways. The primary pathway for the CCK1 receptor involves coupling to Gq/11 proteins.

Diagram: CCK1R Agonist-Induced Signaling Pathway

References

An In-depth Technical Guide to cis,cis-Dimethyl Muconate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of cis,cis-dimethyl muconate, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications, particularly for researchers, scientists, and professionals in drug development.

Core Properties of cis,cis-Dimethyl Muconate

cis,cis-Dimethyl muconate, with the IUPAC name dimethyl (2Z,4Z)-hexa-2,4-dienedioate, is a diester derivative of cis,cis-muconic acid.[1] It is a key intermediate in the chemical industry, particularly as a monomer for specialty polymers and a precursor for various value-added chemicals.[2][3]

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₄ | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| CAS Number | 692-91-1 | [1] |

| Appearance | Not specified, but likely a solid at room temperature given its melting point. | |

| Melting Point | 73.5 °C | |

| Boiling Point | Not readily available. Synthesis often involves refluxing in methanol (b.p. 64.7 °C), suggesting a higher boiling point. | |

| Solubility | Soluble in organic solvents such as methanol and ethyl acetate. Quantitative data is not widely available. | [2] |

Spectral Data

The structural confirmation of cis,cis-dimethyl muconate can be achieved through various spectroscopic techniques. PubChem lists the availability of 13C NMR, GC-MS, and IR spectra for this compound.[1]

Chemical Properties and Reactivity

The chemical behavior of cis,cis-dimethyl muconate is largely dictated by its conjugated diene system and the two ester functional groups.

Isomerization

A key chemical property of cis,cis-dimethyl muconate is its propensity to isomerize to the more thermodynamically stable cis,trans and trans,trans isomers. This isomerization can be catalyzed by iodine or can occur under acidic conditions, often accelerated by heat.[2] The conversion to the trans,trans isomer is particularly significant as this isomer is preferred for polymerization and Diels-Alder reactions.[2]

Diels-Alder Reactions

As a conjugated diene, cis,cis-dimethyl muconate can participate in Diels-Alder cycloaddition reactions with various dienophiles. This reactivity opens avenues for the synthesis of complex cyclic molecules, which are valuable scaffolds in medicinal chemistry and materials science.

Experimental Protocols

Synthesis of cis,cis-Dimethyl Muconate

cis,cis-Dimethyl muconate is typically synthesized by the esterification of cis,cis-muconic acid. Two common methods are detailed below.

Method 1: Using Dimethyl Sulfate and Sodium Hydroxide

This method involves the reaction of cis,cis-muconic acid with dimethyl sulfate in the presence of a base.

-

Materials: cis,cis-muconic acid, sodium hydroxide (NaOH), dimethyl sulfate ((CH₃)₂SO₄), water.

-

Procedure:

-

Suspend purified cis,cis-muconic acid in an aqueous solution of sodium hydroxide.

-

Add dimethyl sulfate to the suspension at room temperature.

-

Stir the mixture vigorously for several hours.

-

The product, cis,cis-dimethyl muconate, can then be isolated and purified.

-

Method 2: Acid-Catalyzed Esterification in Methanol

This is a classic Fischer esterification method.

-

Materials: cis,cis-muconic acid, methanol (CH₃OH), concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

Suspend cis,cis-muconic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

After cooling, the cis,cis-dimethyl muconate can be isolated by extraction and purified, for example, by recrystallization.

-

Purification

Recrystallization is a common method for purifying solid organic compounds like cis,cis-dimethyl muconate.

-

General Procedure:

-

Dissolve the crude cis,cis-dimethyl muconate in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of cis,cis-dimethyl muconate. The spectra will show characteristic signals for the vinyl protons and the methyl ester protons.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorption peaks would be expected for the C=O of the ester groups and the C=C of the conjugated diene.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separating the compound from a mixture and for confirming its molecular weight and fragmentation pattern.

Applications in Research and Drug Development

cis,cis-Muconic acid and its derivatives, including cis,cis-dimethyl muconate, are considered valuable platform chemicals.[4] Their potential in drug development stems from their role as versatile building blocks for the synthesis of more complex molecules.

The conjugated diene system allows for participation in various cycloaddition reactions, leading to the formation of cyclic structures that are prevalent in many pharmaceutical compounds. Furthermore, the ester groups can be hydrolyzed back to carboxylic acids or converted to other functional groups, providing handles for further chemical modification.

While direct applications of cis,cis-dimethyl muconate in pharmaceuticals are not extensively documented, its precursor, cis,cis-muconic acid, is a product of microbial fermentation and is seen as a renewable feedstock for the chemical industry, which has implications for the sustainable production of pharmaceuticals.[4]

Visualizing Synthesis and Isomerization

The following diagram, generated using the DOT language, illustrates the synthesis of cis,cis-dimethyl muconate from its acid precursor and its subsequent isomerization pathways.

Caption: Synthesis of cis,cis-dimethyl muconate and its isomerization pathways.

References

An In-Depth Technical Guide to the Mechanism of Action of Butyloxycarbonyl-cholecystokinin (31-33) amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Butyloxycarbonyl-cholecystokinin (31-33) amide, a significant research tool in the study of cholecystokinin (CCK) receptors. This document details its receptor binding profile, downstream signaling pathways, and the experimental methodologies used for its characterization.

Introduction

Butyloxycarbonyl-cholecystokinin (31-33) amide, commonly referred to as Boc-CCK-4, is a chemically modified C-terminal tetrapeptide fragment of cholecystokinin. Its structure is Boc-Trp-Met-Asp-Phe-NH2. This modification, the addition of a butyloxycarbonyl (Boc) group to the N-terminus, enhances its stability and modulates its receptor binding characteristics. Boc-CCK-4 serves as a selective agonist for the cholecystokinin-B (CCK-B) receptor, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor subtype.

Receptor Binding and Selectivity

Boc-CCK-4 exhibits a distinct binding profile for the two main cholecystokinin receptor subtypes, CCK-A and CCK-B. It demonstrates a significant preference for the CCK-B receptor.

Data Presentation: Receptor Binding Affinity

| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | Parameter | Value | Selectivity (CCK-A/CCK-B) |

| Boc-CCK-4 | CCK-B | Not Specified | Not Specified | - | - | 70-fold for CCK-B[1] |

| Boc-CCK-4 | CCK-B | NCI-H345 cells | Not Specified | EC50 (Calcium Mobilization) | 6.8 ± 0.5 µM | - |

Mechanism of Action: Signaling Pathways

Upon binding to the CCK-B receptor, a G-protein coupled receptor (GPCR), Boc-CCK-4 initiates a cascade of intracellular signaling events. The CCK-B receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.

Signaling Pathway Diagram

References

cis,cis-Dimethyl Muconate: A Versatile Platform Chemical from Biomass

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis,cis-Dimethyl muconate (ccDM) is a promising bio-based platform chemical derived from lignocellulosic biomass. Its conjugated double bond system and terminal ester functionalities make it a versatile precursor for a range of value-added chemicals, including polymers and potentially pharmaceutical intermediates. This technical guide provides a comprehensive overview of the production of ccDM from biomass, detailing the microbial synthesis of its precursor, cis,cis-muconic acid (ccMA), and subsequent chemical esterification. This document includes quantitative data on production metrics, detailed experimental protocols, and visualizations of the key pathways involved.

Introduction

The transition to a bio-based economy necessitates the development of sustainable routes to platform chemicals traditionally derived from petrochemical sources. cis,cis-Muconic acid (ccMA), a C6 dicarboxylic acid, has emerged as a key target in this endeavor.[1] It can be produced microbially from renewable feedstocks such as glucose and lignin-derived aromatic compounds.[2] Subsequent esterification of ccMA yields cis,cis-dimethyl muconate (ccDM), a more volatile and soluble derivative suitable for a variety of chemical transformations. This guide focuses on the production of ccDM from biomass, providing a technical resource for researchers in the fields of metabolic engineering, synthetic chemistry, and drug development.

Microbial Production of cis,cis-Muconic Acid from Biomass

The cornerstone of bio-based ccDM production is the efficient microbial synthesis of ccMA. Two primary pathways have been engineered in various microbial hosts: the shikimate pathway for the conversion of sugars and catabolic pathways for the valorization of lignin-derived aromatics.

Production from Sugars via the Shikimate Pathway

The shikimate pathway is a native metabolic route in many microorganisms for the biosynthesis of aromatic amino acids. By redirecting carbon flux from key intermediates, this pathway can be engineered to produce ccMA. The general pathway involves the conversion of glucose to 3-dehydroshikimate (3-DHS), which is then funneled through a series of enzymatic steps to ccMA.

The key enzymatic steps introduced into microbial hosts for ccMA production from glucose are:

-

3-dehydroshikimate dehydratase (AroZ): Converts 3-DHS to protocatechuic acid (PCA).

-

Protocatechuate decarboxylase (AroY): Converts PCA to catechol.

-

Catechol 1,2-dioxygenase (CatA): Cleaves the aromatic ring of catechol to form cis,cis-muconic acid.

Production from Lignin-Derived Aromatics

Lignin, a complex aromatic polymer, is an abundant and underutilized component of biomass. Depolymerization of lignin releases a heterogeneous mixture of aromatic monomers, such as ferulate, p-coumarate, and vanillate, which can be biologically funneled into central aromatic intermediates like PCA and catechol, and subsequently converted to ccMA. This approach, often termed "lignin valorization," offers a route to value-added chemicals from a waste stream of the pulp and paper industry.

Quantitative Data on Microbial cis,cis-Muconic Acid Production

A variety of microorganisms have been engineered for ccMA production. The following tables summarize key quantitative data from selected studies.

Table 1: Microbial Production of cis,cis-Muconic Acid from Sugars

| Microorganism | Feedstock | Titer (g/L) | Yield (g/g or C-mol/C-mol) | Productivity (g/L/h) | Reference |

| Escherichia coli | Glucose | 36.8 | - | - | [3] |

| Escherichia coli | Glucose | 59.2 | - | - | [3] |

| Pseudomonas putida KT2440 | Glucose, Xylose | 33.7 | 0.46 mol/mol | 0.18 | [4] |

| Pseudomonas putida KT2440 | Glucose, Xylose, CSL | 47.2 | 0.50 C-mol/C-mol | 0.49 | [5] |

| Saccharomyces cerevisiae | Glucose | 20.8 | 66.2 mg/g | 0.139 | [6] |

| Saccharomyces cerevisiae | Glucose | 22.5 | 76.7 mg/g | 0.19 | [2] |

| Saccharomyces cerevisiae | Glucose | 9.3 | - | 0.100 | [7] |

| Corynebacterium glutamicum | Glucose | 88.2 | 0.30 mol/mol | - | [8] |

Table 2: Microbial Production of cis,cis-Muconic Acid from Lignin-Derived Aromatics

| Microorganism | Feedstock | Titer (g/L) | Molar Yield (%) | Productivity (g/L/h) | Reference |

| Pseudomonas putida KT2440 | p-Coumarate | >15 | - | - | [1] |

| Corynebacterium glutamicum | Catechol | 85 | - | 2.4 | [9] |

| Corynebacterium glutamicum | Softwood Lignin Hydrolysate | 1.8 | - | - | [9] |

| Acinetobacter baylyi ADP1 | Ferulate, p-Coumarate | - | 83% | - | [10] |

| Pseudomonas putida B6-2 | Biphenyl | - | 95.3% | - | [11] |

| Pseudomonas putida B6-2 | Naphthalene | - | 100% | - | [11] |

| Escherichia coli | Ferulic Acid | 1.4 | >95% conversion | - | [12] |

Chemical Synthesis of cis,cis-Dimethyl Muconate

cis,cis-Muconic acid produced via fermentation can be converted to its dimethyl ester through chemical esterification. This conversion is typically achieved via Fischer esterification, though care must be taken to minimize isomerization to the more thermodynamically stable trans,trans isomer.

Experimental Protocols

Microbial Production and Purification of cis,cis-Muconic Acid

This protocol is a generalized procedure based on fed-batch fermentation of engineered Pseudomonas putida.

4.1.1. Inoculum Preparation

-

Prepare a seed culture by inoculating a single colony of the engineered P. putida strain into a flask containing a suitable minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., 10 g/L glucose) and appropriate antibiotics.

-

Incubate the culture at 30°C with shaking (e.g., 200 rpm) overnight or until a desired optical density is reached.

4.1.2. Fed-Batch Fermentation

-

Sterilize the bioreactor containing the initial batch medium. The medium composition should be optimized for the specific strain and process.

-

Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

-

Control the fermentation parameters: maintain the temperature at 30°C, pH at 7.0 (controlled with addition of a base, e.g., NH4OH), and dissolved oxygen above 20% by adjusting agitation and aeration rates.

-

Initiate the feeding of a concentrated solution of the carbon source (e.g., a mixture of glucose and xylose) and other necessary nutrients once the initial carbon source is depleted. The feed rate should be controlled to maintain a low substrate concentration in the bioreactor to avoid overflow metabolism.

-

Continue the fed-batch cultivation for the desired duration, monitoring cell growth (OD600) and ccMA concentration by HPLC.

4.1.3. Purification of cis,cis-Muconic Acid

-

Harvest the fermentation broth and remove the microbial cells by centrifugation or microfiltration.

-

Treat the cell-free supernatant with activated carbon to remove colored impurities.[5]

-

Acidify the clarified broth to a pH of approximately 2.0 using a strong acid (e.g., H2SO4) to precipitate the ccMA.[5]

-

Cool the acidified broth to enhance precipitation (e.g., 4°C).

-

Collect the precipitated ccMA crystals by filtration.

-

Wash the crystals with cold, acidified water and dry under vacuum.

Synthesis and Purification of cis,cis-Dimethyl Muconate

This protocol describes the Fischer esterification of ccMA.

4.2.1. Esterification Reaction

-

Suspend cis,cis-muconic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for a specified period (e.g., 18 hours), monitoring the reaction progress by TLC or GC-MS.[13]

-

After the reaction is complete, cool the mixture to room temperature.

4.2.2. Purification of cis,cis-Dimethyl Muconate

-

Concentrate the reaction mixture under reduced pressure to remove the excess methanol.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude cis,cis-dimethyl muconate.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Applications of cis,cis-Dimethyl Muconate

Platform Chemical for Polymer Synthesis

The primary application of ccDM is as a monomer for the synthesis of novel polymers. Its conjugated diene system allows for various polymerization reactions, including radical polymerization and Diels-Alder reactions. The resulting polymers have potential applications as bio-based alternatives to petroleum-derived plastics and resins. The presence of double bonds in the polymer backbone also offers opportunities for post-polymerization modification to tune the material properties.

Potential in Drug Development

While direct applications of cis,cis-dimethyl muconate in drug development are not yet well-established in the scientific literature, its chemical structure suggests potential as a scaffold or intermediate in medicinal chemistry. The conjugated diene and ester functionalities provide reactive sites for a variety of chemical transformations, allowing for the synthesis of diverse molecular architectures.

Muconic acid and its derivatives are recognized for their potential use in the synthesis of pharmaceuticals and agrochemicals.[14] The rigid, unsaturated backbone of ccDM could serve as a unique building block for the synthesis of complex molecules with potential biological activity. Further research is needed to explore the derivatization of ccDM into novel compounds and to evaluate their pharmacological properties. While some studies have investigated the antimicrobial and cytotoxic effects of other unsaturated esters, specific data for cis,cis-dimethyl muconate is currently limited.

Conclusion

cis,cis-Dimethyl muconate represents a valuable and versatile platform chemical derivable from renewable biomass resources. Significant progress has been made in the microbial production of its precursor, cis,cis-muconic acid, from both sugars and lignin, with impressive titers, yields, and productivities achieved in various engineered microorganisms. The subsequent chemical conversion to ccDM provides a more tractable molecule for further chemical synthesis. While the primary application of ccDM is currently in the realm of polymer chemistry, its unique chemical structure holds potential for exploration in other areas, including the synthesis of novel pharmaceutical intermediates. Continued research and development in both the upstream biotechnological production and downstream chemical valorization will be crucial to fully realize the potential of this promising bio-based platform chemical.

References

- 1. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. sid.ir [sid.ir]

- 6. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Muconic acid esters as bio-based acrylate mimics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 13. research.rug.nl [research.rug.nl]

- 14. mdpi.com [mdpi.com]

Navigating the Cholecystokinin Receptor Landscape: A Technical Guide to the Ligand Properties of Boc-CCK-4

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) receptors, primarily divided into CCK-A and CCK-B subtypes, represent a significant target in neurogastroenterology and neuroscience research. Their modulation offers therapeutic potential in various physiological and pathological processes. This technical guide focuses on the cholecystokinin receptor ligand properties of tert-butyloxycarbonyl-cholecystokinin-3 (Boc-CCK-3), a designation often used interchangeably in scientific literature with the more formally recognized Boc-CCK-4 (Boc-Trp-Met-Asp-Phe-NH2). It is crucial to note that while the user request specified "antagonist properties," extensive research reveals Boc-CCK-4 to be a potent and selective agonist for the CCK-B receptor. This guide will, therefore, provide a comprehensive overview of its primary agonist activity and discuss its receptor selectivity, which can be considered in the context of its negligible antagonist effect at the CCK-A receptor.

Core Properties of Boc-CCK-4 as a CCK Receptor Ligand

Boc-CCK-4 is a protected tetrapeptide fragment of cholecystokinin that has been instrumental in elucidating the structure-activity relationships of CCK receptor ligands. Its primary pharmacological characteristic is its high affinity and selectivity as an agonist for the CCK-B receptor, which is predominantly found in the central nervous system and the gastrointestinal tract. In contrast, its affinity for the CCK-A receptor, primarily located in the periphery (e.g., pancreas, gallbladder), is significantly lower. This selectivity has made Boc-CCK-4 and its derivatives valuable tools for studying the distinct physiological roles of the two receptor subtypes.

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinity and functional potency of Boc-CCK-4 and its relevant derivatives at both CCK-A and CCK-B receptors. This data is essential for understanding its receptor interaction profile.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| Boc-Trp-(NMe)Nle-Asp-Phe-NH2 (Derivative) | CCK-B | 0.8 nM | [1] |

| Boc-Trp-Phg-Asp-Nal-NH2 (Derivative) | CCK-B | 3.4 nM | [2] |

| Boc-Trp-Lys(Tac)-Asp-MePhe-NH2 (A-71623) | CCK-A | Moderately Potent Antagonist | [3] |

| Boc-Trp-Orn(Z)-Asp-NH2 (Derivative) | CCK-A | 2.0 +/- 0.2 x 10(-7) M | [4] |

| Compound | Receptor Subtype | Functional Potency (EC50/IC50) | Assay Type | Reference |

| Boc-Trp-Lys[N epsilon-CO-NH-(4-NO2-Ph)]-Asp-Phe-NH2 (Derivative) | CCK-B | Full agonist relative to CCK-8 | Intracellular Calcium Mobilization | [5] |

| Boc-Trp-Phg-Asp-NalN(CH3)2 (Derivative) | CCK-B | IC50 = 18 +/- 1 nM (as antagonist) | Inositol Phosphate Formation | [2] |

| Boc-Trp-Orn(Z)-Asp-NH2 (Derivative) | CCK-A | pA2 = 6.63 (as antagonist) | Amylase Release | [4] |

Note: Data for the parent compound Boc-CCK-4 is often cited in terms of selectivity rather than specific Ki or EC50/IC50 values. The derivatives listed provide insight into the pharmacological profile of this class of compounds.

Signaling Pathways

Activation of CCK receptors initiates a cascade of intracellular events. The diagrams below illustrate the primary signaling pathways associated with both CCK-A and CCK-B receptors.

Experimental Protocols

The characterization of Boc-CCK-4 and its analogs relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays used to determine the binding affinity and functional activity of these compounds.

Radioligand Binding Assay for CCK Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Boc-CCK-4) for CCK-A and CCK-B receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from tissues or cells expressing CCK-A receptors (e.g., guinea pig pancreas) or CCK-B receptors (e.g., guinea pig cerebral cortex).

-

Radioligand: [³H]pCCK8 or ¹²⁵I-CCK-8.

-

Test compound (Boc-CCK-4) at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled CCK receptor agonist or antagonist (e.g., 1 µM CCK-8).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

-

For determining non-specific binding, incubate the membrane preparation with the radioligand and the non-specific binding control.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay for Functional Activity

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a test compound by measuring its effect on intracellular calcium levels in cells expressing CCK receptors.

Materials:

-

Cell line stably expressing CCK-A or CCK-B receptors (e.g., CHO-K1 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (Boc-CCK-4) at various concentrations.

-

Agonist (for antagonist testing, e.g., CCK-8).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

For agonist testing: Inject varying concentrations of the test compound (Boc-CCK-4) into the wells and monitor the change in fluorescence over time. The peak fluorescence intensity corresponds to the calcium response.

-

For antagonist testing: Pre-incubate the cells with varying concentrations of the test compound for a short period. Then, inject a fixed concentration of a known agonist (e.g., EC80 of CCK-8) and measure the fluorescence response.

-

Plot the peak fluorescence response (or percentage of maximal response) against the logarithm of the test compound concentration.

-

For agonist activity, determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonist activity, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Conclusion

Boc-CCK-4 is a foundational tool in the study of cholecystokinin receptors, primarily functioning as a potent and selective CCK-B receptor agonist. While its "antagonist properties" at the CCK-A receptor are a consequence of its low affinity, this very selectivity makes it invaluable for dissecting the distinct roles of the CCK receptor subtypes. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the nuanced pharmacology of Boc-CCK-4 and to design novel ligands with tailored selectivity and functional activity at CCK receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of N- and C-terminal substituents on the CCK-B agonist-antagonist pharmacological profile of Boc-Trp-Phg-Asp-Nal-NH2 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCK-A receptor selective antagonists derived from the CCK-A receptor selective tetrapeptide agonist Boc-Trp-Lys(Tac)-Asp-MePhe-NH2 (A-71623) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-Trp-Orn(Z)-Asp-NH2 and derivatives: a new family of CCK antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of cis,cis-Dimethyl Muconate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for cis,cis-dimethyl muconate, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected spectroscopic characteristics based on available data and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

While comprehensive, experimentally-derived public data for cis,cis-dimethyl muconate is limited, the following tables summarize the expected spectroscopic values based on the analysis of its structural features and comparison with related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| 2 x -OCH₃ | 3.7 - 3.8 | Singlet (s) |

| 2 x =CH-COOCH₃ | 5.8 - 6.2 | Doublet of doublets (dd) |

| 2 x -CH=CH- | 7.2 - 7.6 | Doublet of doublets (dd) |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| 2 x -OCH₃ | 51 - 53 |

| 2 x =CH-COOCH₃ | 120 - 130 |

| 2 x -CH=CH- | 135 - 145 |

| 2 x C=O | 165 - 175 |

Note: Predicted values are based on typical chemical shift ranges for ester and alkene carbons.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C=O (Ester) | 1715 - 1730 | Strong, sharp absorption |

| C=C (Alkenic) | 1600 - 1650 | Medium to weak absorption |

| C-O (Ester) | 1000 - 1300 | Strong, broad absorption |

| =C-H (Alkenic) | 3000 - 3100 | Medium absorption |

| C-H (Aliphatic) | 2850 - 3000 | Medium absorption |

Note: Predicted values are based on characteristic infrared absorption frequencies for esters and alkenes.[1]

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Notes |

| 170 | [M]⁺ | Molecular ion peak (based on a molecular weight of 170.16 g/mol )[2] |

| 139 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 111 | [M - COOCH₃]⁺ | Loss of a carbomethoxy group |

| 59 | [COOCH₃]⁺ | Carbomethoxy fragment |

Note: Predicted fragmentation patterns are based on common fragmentation pathways for esters.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of cis,cis-dimethyl muconate by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified cis,cis-dimethyl muconate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] Ensure the sample is fully dissolved. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.[5]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer acquisition time are required. Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm). The peaks are integrated to determine the relative ratios of different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in cis,cis-dimethyl muconate by measuring the absorption of infrared radiation.

Procedure:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a drop can be placed directly between two salt plates (e.g., NaCl or KBr).[6]

-

Solid Film: If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is then evaporated to leave a thin film of the solid.

-

KBr Pellet: Alternatively, a small amount of the solid sample (1-2 mg) is ground with dry potassium bromide (KBr) powder (100-200 mg) and pressed into a thin, transparent pellet.[6]

-

Attenuated Total Reflectance (ATR): The sample (solid or liquid) is placed directly on the ATR crystal.[7]

-

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract any atmospheric or instrumental absorptions.[8]

-

Sample Spectrum: The prepared sample is placed in the infrared spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[9]

-

Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of cis,cis-dimethyl muconate to confirm its molecular formula and aid in structural elucidation.

Procedure:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile compound like an ester, this is often done via a gas chromatograph (GC-MS) or by direct infusion.[10][11]

-

Ionization: The sample molecules are ionized. Common methods for small molecules include Electron Ionization (EI) or Chemical Ionization (CI).[12] EI typically causes extensive fragmentation, providing structural information, while CI is a "softer" technique that often preserves the molecular ion.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).[11]

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, from which the molecular weight can be determined. Other peaks represent fragment ions, which provide clues about the molecule's structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis process.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of cis,cis-dimethyl muconate.

Caption: Integration of multiple spectroscopic techniques for structural elucidation.

References

- 1. measurlabs.com [measurlabs.com]

- 2. cis,cis-Dimethyl muconate | C8H10O4 | CID 5370245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 6. webassign.net [webassign.net]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. research.rug.nl [research.rug.nl]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

A Technical Guide to Microbial Production of cis,cis-Muconic Acid for Dimethyl Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial production of cis,cis-muconic acid and its subsequent conversion to dimethyl muconate. It is designed to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of the metabolic pathways, experimental procedures, and quantitative metrics associated with this significant bioproduction process. cis,cis-Muconic acid is a valuable platform chemical, serving as a precursor to various polymers and pharmaceuticals. Its bio-based production offers a sustainable alternative to traditional chemical synthesis.

Microbial Production of cis,cis-Muconic Acid

The biosynthesis of cis,cis-muconic acid in microorganisms is primarily achieved through engineered metabolic pathways, starting from common sugars like glucose. Several microbial hosts have been successfully engineered for this purpose, including Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae.[1][2][3] The core strategy involves diverting intermediates from central carbon metabolism into a specialized pathway leading to cis,cis-muconic acid.

Metabolic Pathways

The most common biosynthetic route is the shikimate pathway, which naturally produces aromatic amino acids.[3] By introducing and overexpressing specific enzymes, and deleting competing pathways, the flux of intermediates can be channeled towards protocatechuic acid (PCA), a key precursor to cis,cis-muconic acid.[3]

A generalized metabolic pathway for the production of cis,cis-muconic acid from glucose is depicted below.

Quantitative Data on Microbial Production

The following table summarizes the production metrics for cis,cis-muconic acid achieved in various engineered microorganisms.

| Microorganism | Carbon Source | Titer (g/L) | Yield (g/g or C-mol/C-mol) | Productivity (g/L/h) | Reference |

| Escherichia coli | Glucose | 64.5 | 0.39 g/g | Not Reported | [3] |

| Corynebacterium glutamicum | Catechol | 85 | Not Reported | Not Reported | [4] |

| Pseudomonas putida | Glucose and Xylose | 47.2 | 0.50 C-mol/C-mol | 0.49 | [5] |

| Saccharomyces cerevisiae | Glucose | 22.5 | 76.7 mg/g | 0.19 | [6] |

| Saccharomyces cerevisiae | Glucose | 20.8 | 0.1 g/g | 0.21 | [1][7] |

Experimental Protocols

This section provides detailed methodologies for the key experimental stages: microbial fermentation, purification of cis,cis-muconic acid, and its esterification to dimethyl muconate.

Microbial Fermentation for cis,cis-Muconic Acid Production

This protocol is a generalized procedure for fed-batch fermentation, which can be adapted for specific microbial hosts.

Materials:

-

Engineered microbial strain (e.g., S. cerevisiae ST10209)

-

Seed culture medium (e.g., YPD)

-

Fermentation medium (defined minimal medium with glucose)

-

Feeding solution (concentrated glucose solution)

-

Bioreactor (e.g., 2 L, 10 L, or 50 L)

-

pH probe, dissolved oxygen (DO) probe

-

Acid and base solutions for pH control (e.g., H₃PO₄, NH₄OH)

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the engineered strain into a flask containing seed culture medium. Incubate at the optimal temperature and shaking speed for the specific microbe until the culture reaches the exponential growth phase.

-

Bioreactor Setup: Sterilize the bioreactor containing the initial fermentation medium. Calibrate the pH and DO probes.

-

Inoculation: Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of approximately 0.1-0.5.

-

Fermentation Conditions: Maintain the temperature, pH, and dissolved oxygen at optimal levels for the specific strain. For S. cerevisiae, typical conditions are 30°C, pH 5.0-6.0, and DO above 20%.[6][7]

-

Fed-Batch Strategy: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by continuously or intermittently adding the concentrated glucose feeding solution to maintain a low glucose concentration in the bioreactor.

-

Sampling and Analysis: Take samples periodically to measure cell density (OD₆₀₀), substrate consumption, and cis,cis-muconic acid concentration using HPLC.[6][7]

-

Harvesting: Once the desired titer of cis,cis-muconic acid is reached, or when production ceases, harvest the fermentation broth.

Purification of cis,cis-Muconic Acid from Fermentation Broth

This protocol describes a common method for recovering and purifying cis,cis-muconic acid from the fermentation broth.[6][7][8]

Materials:

-

Fermentation broth containing cis,cis-muconic acid

-

Activated carbon

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

-

Centrifuge

-

Filtration apparatus

-

Drying oven

Procedure:

-

Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells. Collect the supernatant.

-

Activated Carbon Treatment: Add activated carbon to the supernatant (e.g., 1-2% w/v) and stir for a specified time (e.g., 1-2 hours) at room temperature to remove color and other impurities.[8]

-

Carbon Removal: Remove the activated carbon by filtration.

-

Acid Precipitation: Adjust the pH of the clarified broth to <2.0 using a strong acid (e.g., HCl). This will cause the cis,cis-muconic acid to precipitate out of the solution.[6][7]

-

Low-Temperature Incubation: Incubate the acidified broth at a low temperature (e.g., 4°C) for several hours to overnight to maximize precipitation.[6][7]

-

Crystal Recovery: Collect the precipitated cis,cis-muconic acid crystals by filtration.

-

Washing: Wash the crystals with cold, acidified water (pH < 2.0) to remove any remaining soluble impurities.

-

Drying: Dry the purified cis,cis-muconic acid crystals in a vacuum oven at a low temperature (e.g., 40-50°C). The final product should be a white crystalline solid.[9]

Synthesis of Dimethyl cis,cis-muconate

This section outlines the esterification of cis,cis-muconic acid to its dimethyl ester.

Materials:

-

Purified cis,cis-muconic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the purified cis,cis-muconic acid in methanol.[10]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-18 hours) until the reaction is complete (monitored by TLC or HPLC).[10]

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution. Extract the dimethyl muconate into an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude dimethyl cis,cis-muconate.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Analytical Methods

Accurate quantification of cis,cis-muconic acid and dimethyl muconate is crucial for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

HPLC Analysis of cis,cis-Muconic Acid

A standard method for the quantification of cis,cis-muconic acid is as follows:[6]

-

Column: Aminex HPX-87H ion exclusion column.

-

Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 60°C.

-

Detection: UV detector at 250 nm.[6]

-

Quantification: Based on a standard curve prepared with pure cis,cis-muconic acid.

A detailed laboratory analytical procedure for the determination of cis,cis- and cis,trans-muconic acid has been published by the National Renewable Energy Laboratory (NREL).[11]

Conclusion

The microbial production of cis,cis-muconic acid represents a promising avenue for the sustainable synthesis of this versatile platform chemical. Significant progress has been made in engineering various microbial hosts to achieve high titers, yields, and productivities. The downstream processing to purify the acid and the subsequent chemical conversion to its dimethyl ester are critical steps in the overall process. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to further advance the development and optimization of this bio-based manufacturing process.

References

- 1. An integrated yeast-based process for cis,cis-muconic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioprocess development and scale-up for cis , cis -muconic acid production from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03424D [pubs.rsc.org]

- 6. An integrated yeast‐based process for cis,cis‐muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. research.rug.nl [research.rug.nl]

- 11. docs.nrel.gov [docs.nrel.gov]

The Role of Butyloxycarbonyl-Cholecystokinin (31-33) Amide in Neuropathic Pain Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The cholecystokinin (CCK) system, particularly the CCK-B receptor, has emerged as a key player in the modulation of nociceptive signaling and is implicated in the pathophysiology of persistent pain states. Butyloxycarbonyl-cholecystokinin (31-33) amide (Boc-CCK-4) is a selective CCK-B receptor agonist. This technical guide provides an in-depth overview of the current understanding and proposed application of Boc-CCK-4 as a research tool in the field of neuropathic pain. It details the molecular interactions, signaling pathways, and experimental protocols for investigating the pronociceptive and hyperalgesic effects mediated by CCK-B receptor activation in preclinical models of neuropathic pain.

Introduction to the Cholecystokinin System and Pain

The cholecystokinin (CCK) family of peptide hormones and neurotransmitters exerts a wide range of physiological effects in both the gastrointestinal system and the central nervous system. Two primary receptor subtypes, CCK-A and CCK-B, mediate the actions of CCK. While both are present in the nervous system, the CCK-B receptor is the predominant subtype in the brain and spinal cord and has been strongly linked to the modulation of pain and anxiety.[1]

Emerging evidence suggests that the CCK system can act as an endogenous antagonist to the opioid system, and its upregulation may contribute to the reduced efficacy of opioid analgesics in chronic pain states.[2] Activation of CCK-B receptors has been shown to produce pronociceptive and anti-analgesic effects, making this pathway a critical area of investigation for understanding the mechanisms that drive and maintain neuropathic pain.

Butyloxycarbonyl-Cholecystokinin (31-33) Amide (Boc-CCK-4)

Boc-CCK-4 is a commercially available, C-terminal tetrapeptide fragment of CCK that has been chemically modified with a butyloxycarbonyl (Boc) group. This modification enhances its stability and allows it to act as a potent and selective agonist for the CCK-B receptor.[3] While much of the research involving Boc-CCK-4 has focused on its anxiogenic properties in animal models, its utility as a tool to probe the role of CCK-B receptor activation in neuropathic pain is of significant interest.[4] By selectively activating CCK-B receptors, researchers can simulate the pronociceptive state associated with endogenous CCK release and investigate the downstream consequences on neuronal excitability and pain behaviors.

Quantitative Data

The following table summarizes the binding affinities of various CCK-related peptides, including the parent compound for Boc-CCK-4, to the CCK-A and CCK-B receptors. This data highlights the selectivity of different ligands and provides a basis for understanding the targeted action of Boc-CCK-4.

| Compound | Receptor Subtype | Binding Affinity (IC50, nM) | Species | Reference |

| CCK-8 (sulfated) | CCK-A | 0.5 - 2 | Rat Pancreas | [1] |

| CCK-8 (sulfated) | CCK-B | 1 - 5 | Guinea Pig Brain | [1] |

| Gastrin I (sulfated) | CCK-A | >1000 | Rat Pancreas | [1] |

| Gastrin I (sulfated) | CCK-B | 1 - 10 | Guinea Pig Brain | [1] |

| Boc-CCK-4 | CCK-B | ~10 | Cell line expressing human CCK-B receptor | [3] |

| Boc-CCK-4 | CCK-A | >700 | Cell line expressing rat CCK-A receptor | [3] |

Experimental Protocols

Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

The CCI model is a widely used and validated rodent model of peripheral neuropathic pain that mimics many of the symptoms observed in humans, including mechanical allodynia and thermal hyperalgesia.

Methodology:

-

Animal Subjects: Adult male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Anesthesia: Rats are anesthetized with isoflurane (2-3% in oxygen) or a ketamine/xylazine cocktail.

-

Surgical Procedure:

-

The right hind limb is shaved and disinfected.

-

A small incision is made at the mid-thigh level to expose the sciatic nerve.

-

Proximal to the trifurcation of the sciatic nerve, four loose ligatures of 4-0 chromic gut suture are tied around the nerve at approximately 1 mm intervals.

-

The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

-

The muscle and skin layers are closed with sutures.

-

-

Sham Surgery: In sham-operated animals, the sciatic nerve is exposed in the same manner, but no ligatures are applied.

-

Post-operative Care: Animals are monitored during recovery from anesthesia and administered a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) for 2 days to manage incisional pain. Behavioral testing commences 7-14 days post-surgery, allowing for the development of neuropathic pain symptoms.

Administration of Boc-CCK-4

Methodology:

-

Drug Preparation: Boc-CCK-4 is dissolved in a vehicle of sterile saline or a small percentage of dimethyl sulfoxide (DMSO) in saline to ensure solubility.

-

Route of Administration: For systemic effects, Boc-CCK-4 is typically administered via intraperitoneal (i.p.) injection. For more targeted central nervous system effects, intrathecal (i.t.) administration can be performed in animals equipped with an indwelling lumbar catheter.

-

Dosing: Based on previous studies investigating the anxiogenic effects of Boc-CCK-4, a dose range of 1-50 µg/kg (i.p.) is suggested for initial dose-response studies.[4] For i.t. administration, a lower dose range (e.g., 0.1-1 µg) would be appropriate.

-

Experimental Groups:

-

Sham + Vehicle

-

Sham + Boc-CCK-4

-

CCI + Vehicle

-

CCI + Boc-CCK-4

-

(Optional) CCI + Boc-CCK-4 + CCK-B antagonist (e.g., L-365,260) to confirm receptor-mediated effects.

-

Behavioral Testing for Neuropathic Pain

Methodology:

-

Mechanical Allodynia (von Frey Test):

-

Animals are placed in individual Plexiglas chambers on a raised mesh floor and allowed to acclimate for 15-20 minutes.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The 50% paw withdrawal threshold is determined using the up-down method. A significant decrease in the withdrawal threshold in the CCI group compared to the sham group indicates mechanical allodynia.

-

-

Thermal Hyperalgesia (Hargreaves Test):

-

Animals are placed in Plexiglas chambers on a glass plate.

-

A radiant heat source is focused on the plantar surface of the hind paw.

-

The latency to paw withdrawal is recorded. A cut-off time is used to prevent tissue damage.

-

A significant decrease in withdrawal latency in the CCI group indicates thermal hyperalgesia.

-

Signaling Pathways and Visualizations

Proposed CCK-B Receptor Signaling Pathway in Nociception

Activation of the CCK-B receptor, a Gq-protein coupled receptor, by Boc-CCK-4 in neurons of the pain pathway (e.g., in the dorsal horn of the spinal cord or the periaqueductal gray) is hypothesized to initiate a signaling cascade that leads to increased neuronal excitability and enhanced pain perception.

Caption: Proposed CCK-B receptor signaling cascade initiated by Boc-CCK-4.

Experimental Workflow for Investigating Boc-CCK-4 in Neuropathic Pain

The following diagram outlines a typical experimental workflow for assessing the effects of Boc-CCK-4 in a rodent model of neuropathic pain.

Caption: Experimental workflow for Boc-CCK-4 studies in neuropathic pain.

Conclusion and Future Directions

Butyloxycarbonyl-cholecystokinin (31-33) amide is a valuable pharmacological tool for investigating the role of the CCK-B receptor in the modulation of neuropathic pain. By selectively activating this receptor, researchers can elucidate the downstream signaling events that contribute to central sensitization and the maintenance of chronic pain states. Future research should focus on utilizing Boc-CCK-4 in combination with specific downstream signaling inhibitors to dissect the precise molecular mechanisms at play. Furthermore, exploring the interaction between Boc-CCK-4 induced CCK-B activation and the endogenous opioid system in neuropathic pain models will provide deeper insights into the complex interplay between these two critical systems in pain modulation. This knowledge will be instrumental in the identification of novel therapeutic targets for the development of more effective analgesics for neuropathic pain.

References

- 1. pnbvesper.com [pnbvesper.com]

- 2. researchgate.net [researchgate.net]

- 3. Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BOC-CCK-4, CCK(B)receptor agonist, antagonizes anxiolytic-like action of morphine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bio-based Polyesters from cis,cis-Dimethyl Muconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition towards a bio-based economy necessitates the development of high-performance polymers from renewable resources. Muconic acid, a dicarboxylic acid derivable from sugars and lignin, is a promising platform chemical for the synthesis of novel bio-based polyesters.[1][2][3] Its diester, cis,cis-dimethyl muconate, serves as a valuable monomer for producing unsaturated polyesters with tunable properties. The presence of double bonds in the polymer backbone allows for subsequent cross-linking and functionalization, making these materials attractive for a range of applications, including the development of thermoset composites and specialty polymers.[1][2]

These application notes provide detailed protocols for the synthesis of polyesters from cis,cis-dimethyl muconate via two primary methods: melt condensation polymerization and enzymatic polymerization. The notes also include a compilation of quantitative data for the resulting polymers and visual workflows to guide researchers through the experimental processes.

Data Presentation

The following tables summarize the key quantitative data for polyesters synthesized from muconate derivatives and various diols.

Table 1: Thermal Properties of Polyesters from Muconic Acid/Ester and Various Diols

| Diol | Muconate Source | Mole % Muconate | Tg (°C) | Tm (°C) | Td (°C) |

| Ethylene Glycol | Muconic Acid | 12.5% | -10 | 95 | 390 |

| Propylene Glycol | Muconic Acid | 12.5% | 2 | 45 | 385 |

| 1,4-Butanediol | Muconic Acid | 12.5% | -15 | 115 | 400 |

| 1,4-Butanediol | cis,cis-Dimethyl Muconate | 12.4% | -15 | 115 | - |

| 1,6-Hexanediol | Muconic Acid | 12.5% | -35 | 55 | 400 |

Data sourced from[1][2]. Td represents the degradation temperature.

Table 2: Molecular Weight and Yield of Polyesters from Enzymatic Polymerization of Muconate Esters

| Muconate Isomer | Diol | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) | Yield (%) |

| cis,cis-Dimethyl Muconate | 1,4-Butanediol | 2210 | - | - | - |

| cis,cis-Dimethyl Muconate | 1,6-Hexanediol | 2900 | - | - | - |

| cis,trans-Dimethyl Muconate | 1,4-Butanediol | 21200 | - | - | - |

Data sourced from[4]. Note: Enzymatic polymerization of the cis,cis isomer resulted in lower molecular weight oligomers compared to the cis,trans isomer.

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene muconate) via Melt Condensation

This protocol describes the synthesis of a polyester from cis,cis-dimethyl muconate and 1,4-butanediol using a melt condensation method.

Materials:

-

cis,cis-Dimethyl muconate

-

1,4-Butanediol

-

Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

-

Nitrogen gas supply

-

Vacuum pump

-

High-temperature reaction vessel with mechanical stirrer, condenser, and nitrogen/vacuum inlet

Procedure:

-

Reactor Setup: Assemble a clean, dry reaction vessel equipped with a mechanical stirrer, a condenser, and an inlet for nitrogen and vacuum.

-

Monomer Charging: Charge the reactor with cis,cis-dimethyl muconate and 1,4-butanediol in the desired molar ratio (e.g., a slight excess of the diol to account for evaporation).

-

Catalyst Addition: Add the catalyst, for example, titanium(IV) butoxide, to the monomer mixture.

-

Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow during the initial heating stage.

-

Esterification: Heat the reaction mixture with stirring to a temperature of 160-180°C. Methanol will be produced as a byproduct of the transesterification reaction and will be collected in the condenser. Continue this step for 2-4 hours.

-

Polycondensation: Gradually increase the temperature to 200-220°C while slowly applying a vacuum to the system. The vacuum will help to remove the excess diol and drive the polymerization reaction to completion.

-

Polymerization: Continue the reaction under high vacuum for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

-

Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed from the reactor. For analysis, the polymer can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like cold methanol to purify it.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Enzymatic Synthesis of Polyesters from Muconate Esters

This protocol outlines a greener, enzyme-catalyzed approach for the synthesis of polyesters.[5][6]

Materials:

-

trans,trans-Dimethyl muconate (or other muconate diester)

-

Aliphatic diol (e.g., 1,4-butanediol, 1,8-octanediol)

-

Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435

-

Molecular sieves (for water removal)

-

Reaction vessel with magnetic stirring and nitrogen inlet

-

Vacuum oven

Procedure:

-

Monomer and Catalyst Preparation: In a reaction vessel, combine the muconate diester and the diol in a 1:1 molar ratio. Add the immobilized enzyme (e.g., 10% by weight of the monomers) and activated molecular sieves.

-

Initial Reaction under Nitrogen: Heat the mixture to 85°C with gentle stirring under a nitrogen atmosphere for 2 hours.[6]

-

Polycondensation under Vacuum: After the initial period, gradually apply a vacuum to the system in a stepwise manner, reducing the pressure to approximately 2 mmHg over 22 hours while maintaining the temperature at 85°C.[6]

-

Temperature Increase: Increase the temperature to 95°C for the next 24 hours, and then to 110°C for the final 24 hours, all under continuous vacuum.[6]

-

Product Isolation: After the reaction is complete, cool the vessel to room temperature. Dissolve the crude product in a suitable solvent (e.g., chloroform).

-

Purification: Separate the immobilized enzyme and molecular sieves by filtration. Concentrate the filtrate to obtain the polyester. The polymer can be further purified by precipitation in a non-solvent.

-

Drying: Dry the purified polyester in a vacuum oven until a constant weight is achieved.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of bio-based polyesters from cis,cis-dimethyl muconate.

Caption: Workflow for Melt Condensation Synthesis of Muconate Polyesters.

Caption: Workflow for Enzymatic Synthesis of Muconate Polyesters.

Conclusion